3-Acetoxy-3'-chlorobenzophenone
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Overview
Description
3-Acetoxy-3’-chlorobenzophenone is an organic compound with the molecular formula C15H11ClO3 It is a derivative of benzophenone, where the acetoxy group is attached to the third position of the phenyl ring, and a chlorine atom is attached to the third position of the benzoyl ring
Mechanism of Action
Mode of Action
It has been used in a rhodium (iii)-catalyzed [3 + 2]/ [4 + 2] annulation of acetophenone oxime ethers with 3-acetoxy-1,4-enynes . This reaction involves activation of both the C–H bond and the C–N π-bond for producing trans -2,9 b -dihydro-1 H -indeno [1,2- b ]pyridines with excellent chemoselectivity, regioselectivity, and diastereoselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-chlorobenzophenone typically involves the acetylation of 3-hydroxy-3’-chlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods: In an industrial setting, the production of 3-Acetoxy-3’-chlorobenzophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like dichloromethane and catalysts such as zinc chloride can further optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxy-3’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-chloro-3’-benzoylbenzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group can yield 3-acetoxy-3’-chlorobenzhydrol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-chloro-3’-benzoylbenzoic acid.
Reduction: 3-acetoxy-3’-chlorobenzhydrol.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Acetoxy-3’-chlorobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to other biologically active molecules.
Comparison with Similar Compounds
3-Hydroxy-3’-chlorobenzophenone: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
3-Acetoxybenzophenone: Does not have the chlorine atom, which can affect its binding properties and reactivity.
3-Chlorobenzophenone: Lacks the acetoxy group, making it less versatile in synthetic applications.
Uniqueness: 3-Acetoxy-3’-chlorobenzophenone is unique due to the presence of both the acetoxy and chlorine groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[3-(3-chlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDLAQHSKFAMGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641630 |
Source
|
Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-53-3 |
Source
|
Record name | 3-(3-Chlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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